![molecular formula C9H9ClF3N3O B2946472 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea CAS No. 2058814-55-2](/img/structure/B2946472.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is an organic compound with significant utility in various scientific fields. It features a pyridine ring substituted with chloro and trifluoromethyl groups, a methyl group on the urea, and is typically used in chemical synthesis and medicinal chemistry.
作用机制
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The major use of trifluoromethylpyridine derivatives, which this compound is a part of, is in the protection of crops from pests . This suggests that it may interfere with biochemical pathways essential for pest survival.
Result of Action
It is known that trifluoromethylpyridine derivatives have biological activities in both the agrochemical and pharmaceutical industries . In the agrochemical industry, they are used to protect crops from pests, suggesting that they may have cytotoxic effects on pests .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be achieved via multi-step organic reactions. One common method involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate methylurea derivative under controlled conditions.
Industrial Production Methods: Industrial production involves more streamlined and cost-effective methods, often utilizing catalysis and high-yield reaction conditions to maximize output.
化学反应分析
Types of Reactions: This compound participates in a variety of reactions:
Oxidation: Typically resulting in the formation of N-oxides or hydroxylated products.
Reduction: Can lead to the removal of the chlorinated or trifluoromethyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.
Major Products Formed: Oxidative reactions usually yield N-oxides, while reductive pathways may lead to less substituted pyridines. Substitution reactions depend on the nature of the substituent but often yield derivatives that are modified at the pyridine ring or the urea moiety.
科学研究应用
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea finds applications in:
Chemistry: Used as an intermediate in organic synthesis, including complex molecules.
Biology: Investigated for its potential in modifying enzyme activity and gene expression.
Medicine: Research explores its potential in pharmaceutical development, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
相似化合物的比较
Compared to similar pyridine derivatives, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea stands out due to its unique combination of chloro and trifluoromethyl groups:
Similar Compounds: Compounds like 3-chloro-5-(trifluoromethyl)pyridine, 1-{[3-Chloro-2-pyridyl]methyl}-3-methylurea.
Uniqueness: The presence of both a chloro and trifluoromethyl group in the same molecule, along with the methylurea, provides distinct chemical properties and reactivity profiles.
Hopefully, this satisfies the curiosity surrounding this interesting compound!
属性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSFJXLQYGUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)
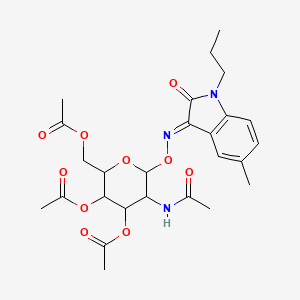
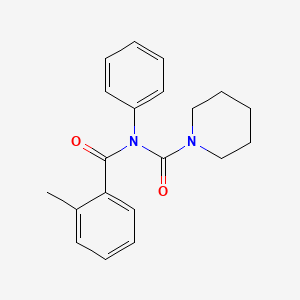
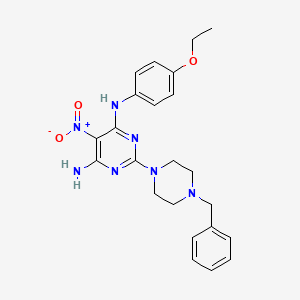
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
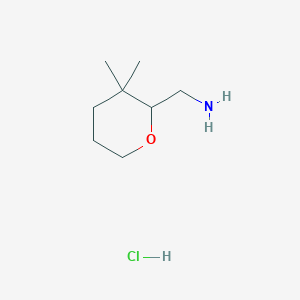
![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2946400.png)
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)
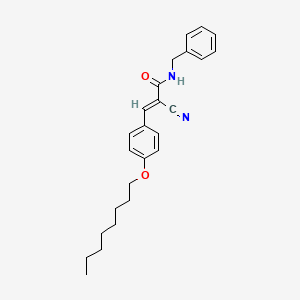
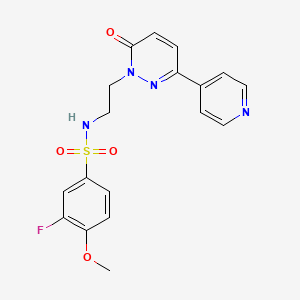
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
![4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2946407.png)
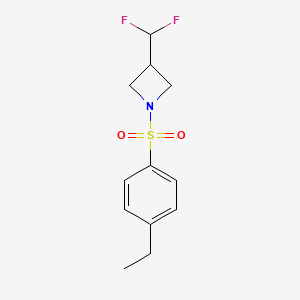
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
